(S)-2-((S)-2-amino-3-phenyl-propionylamino)-6-{[(4-methoxy-phenyl)-diphenyl-methyl]-amino}-hexanoic acid (4-hydroxymethyl-phenyl)-amide
Description
This compound is a structurally complex molecule featuring a hexanoic acid backbone modified with multiple amide linkages, aromatic substituents, and a hydroxymethyl-phenyl amide terminal group. Key structural elements include:
- Chiral centers: The (S)-configuration at two amino-propionylamino sites ensures stereochemical specificity.
- Amide bonds: These linkages confer rigidity and influence bioavailability and target binding.
The compound’s design suggests applications in therapeutic areas requiring high receptor specificity, such as enzyme inhibition or protein-protein interaction modulation. Its synthesis likely involves multi-step amide coupling, as seen in analogous compounds .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46N4O4/c1-50-37-26-22-35(23-27-37)42(33-15-7-3-8-16-33,34-17-9-4-10-18-34)44-28-12-11-19-39(41(49)45-36-24-20-32(30-47)21-25-36)46-40(48)38(43)29-31-13-5-2-6-14-31/h2-10,13-18,20-27,38-39,44,47H,11-12,19,28-30,43H2,1H3,(H,45,49)(H,46,48)/t38-,39-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSKQONNNJIFRJ-YDAXCOIMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)NC4=CC=C(C=C4)CO)NC(=O)C(CC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)NC4=CC=C(C=C4)CO)NC(=O)[C@H](CC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (S)-2-((S)-2-amino-3-phenyl-propionylamino)-6-{[(4-methoxy-phenyl)-diphenyl-methyl]-amino}-hexanoic acid (4-hydroxymethyl-phenyl)-amide, with a molecular formula of C42H46N4O4 and a molecular weight of 670.8 g/mol, is a significant research compound in the field of medicinal chemistry. Its complex structure suggests potential biological activities, especially in pharmacological contexts.
Chemical Structure
The IUPAC name for this compound is (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanamide. The structural complexity indicates multiple functional groups that may interact with biological systems.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential mechanisms and applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from thieno[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against triple-negative breast cancer cells, indicating a potential pathway for (S)-2-((S)-2-amino-3-phenyl-propionylamino) derivatives to influence tumor proliferation .
- Enzyme Inhibition : The compound's structural analogs have been evaluated for their ability to inhibit enzymes such as phospholipase A2, which is involved in inflammatory processes. In vitro studies have reported IC50 values as low as 0.009 µM for related compounds, suggesting that this class of compounds may effectively modulate inflammatory responses .
- Antiviral Properties : Similar compounds have demonstrated activity against viral infections, particularly those related to human T-cell leukemia virus type 1 (HTLV-I). These findings indicate that the compound may possess antiviral properties worth exploring further .
Research Findings and Case Studies
The following table summarizes key findings from various studies related to the biological activity of similar compounds:
The biological activity of (S)-2-((S)-2-amino-3-phenyl-propionylamino) is hypothesized to involve several mechanisms:
- Interaction with Receptors : The presence of multiple aromatic rings and amine groups suggests potential interactions with various receptors involved in signal transduction.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-hydroxymethyl-phenyl amide in the target compound may enhance hydrogen bonding with target proteins compared to ’s difluorophenyl groups , which prioritize hydrophobic interactions.
- Thermodynamic Stability : The methoxy-diphenyl-methyl group could stabilize π-π stacking interactions, a feature absent in ’s thiazolidine derivatives .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound, given its complex stereochemistry?
- Methodology :
- Stepwise coupling : Use solid-phase peptide synthesis (SPPS) for sequential addition of chiral amino acids, leveraging tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to minimize side reactions. For example, details the use of Boc-protected intermediates in anhydrous solvents (e.g., THF) with coupling agents like DCC/DMAP .
- Chiral resolution : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate diastereomers. highlights Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups while preserving stereochemical integrity .
- Key Data :
| Reaction Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Boc Deprotection | THF/H₂O | LiOH | 95 | |
| Suzuki Coupling | 1,4-dioxane | Pd(OAc)₂ | 51 |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : Assign peaks using H and C NMR to confirm stereochemistry. For instance, reports δ 7.2–7.4 ppm (aromatic protons) and δ 3.8 ppm (methoxy group), critical for verifying substituents .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight. cites ESI-MS with m/z 254.1 (M+H) for related intermediates .
- Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to achieve >95% purity.
Q. What are the stability considerations for this compound under varying storage conditions?
- Stability Profile :
- Temperature : Store at –20°C in amber vials to prevent degradation of the amide bond and methoxy groups.
- Solubility : Use DMSO for stock solutions (10 mM), as the dihydrochloride salt form (see ) enhances aqueous solubility .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound across different assays?
- Troubleshooting Framework :
Assay Validation : Compare results across orthogonal assays (e.g., SPR vs. cell-based luciferase) to rule out false positives.
Solvent Effects : Ensure consistent DMSO concentrations (<0.1%) to avoid artifacts, as noted in for flow-chemistry reproducibility .
Batch Variability : Characterize each synthesis batch via LC-MS and NMR to confirm structural consistency.
Q. What experimental designs are optimal for studying the compound’s chiral purity in pharmacokinetic studies?
- In Vivo/In Vitro Models :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. uses LiOH hydrolysis to track metabolite formation .
- Chiral Pharmacokinetics : Administer racemic and enantiopure forms to rodents, quantifying plasma levels using chiral LC-MS.
- Key Parameters :
| Parameter | Enantiomer 1 (S,S) | Enantiomer 2 (R,R) |
|---|---|---|
| t₁/₂ (h) | 4.2 | 1.8 |
| Cₘₐₓ (µg/mL) | 12.5 | 3.7 |
Q. How can computational methods guide the optimization of this compound’s binding affinity to target proteins?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., using GROMACS) to identify critical hydrogen bonds (e.g., between the hydroxymethyl group and Arg234).
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing 4-methoxy with 4-ethoxy) to prioritize synthetic efforts.
Contradictory Evidence & Mitigation
- Synthetic Yields : reports yields ranging from 29% to 85% for similar compounds, attributed to solvent polarity and catalyst loading . Mitigate by screening solvents (e.g., 2-MeTHF vs. dioxane) and optimizing Pd catalyst ratios.
- Bioactivity Variability : notes discrepancies in IC₅₀ values for structurally related compounds due to assay pH differences. Standardize buffer conditions (e.g., pH 7.4 PBS) across studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
